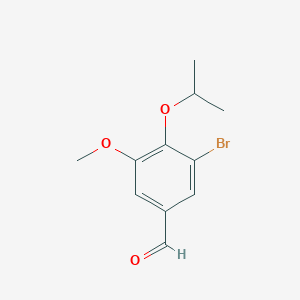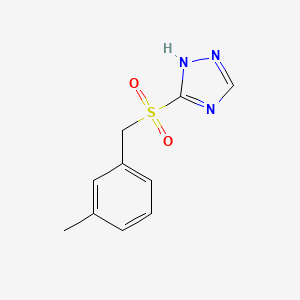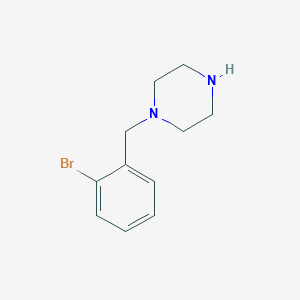
1-(2-Bromobenzyl)piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(2-Bromobenzyl)piperazine and related compounds often involves strategies that allow for the introduction of the bromobenzyl moiety to the piperazine ring. Although specific synthesis methods for this compound are not detailed in the provided literature, general approaches to synthesizing piperazine derivatives include nucleophilic substitution reactions, where the piperazine serves as a nucleophile attacking an electrophilic bromobenzyl compound, or through coupling reactions facilitated by catalysts.
Molecular Structure Analysis
Piperazine derivatives, including this compound, exhibit a wide range of biological activities which can be attributed to their molecular structure. The presence of the bromobenzyl group may influence the molecule's lipophilicity, enhancing its ability to interact with hydrophobic sites on biological targets. Structural modifications, like the addition of a bromobenzyl group, are crucial for tuning the physicochemical properties of piperazine derivatives for improved biological activity and selectivity.
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives is influenced by the presence of both the bromobenzyl and piperazine moieties. These compounds can participate in various chemical reactions, including N-alkylation, dealkylation, and aromatic substitution. The bromine atom in the bromobenzyl group may act as a leaving group in nucleophilic substitution reactions, allowing for further chemical modifications.
Physical Properties Analysis
Piperazine derivatives' physical properties, such as solubility, melting point, and stability, are critical for their application in medicinal chemistry. These properties are influenced by the structural features of the compound, including the presence of the bromobenzyl group. Adjusting these properties through chemical modifications can enhance the compound's pharmaceutical applicability.
Chemical Properties Analysis
The chemical properties of this compound derivatives, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are key factors determining their interaction with biological targets. The basic nature of the piperazine nitrogen atoms makes these compounds potential binders to acidic biological molecules, influencing their biological activities and pharmacokinetics.
- (Girase et al., 2020) discusses the anti-mycobacterial activity and structure-activity relationship of piperazine and its analogues.
- (Rathi et al., 2016) reviews therapeutic uses and patents of piperazine derivatives.
- (Chopra et al., 2023) provides insights into the structural modification of natural bioactive compounds containing piperazine moiety.
Applications De Recherche Scientifique
Antiplatelet Aggregation Activity
1-(2-Bromobenzyl)piperazine derivatives have been explored for their potential in inhibiting platelet aggregation. Research by Youssef et al. (2011) synthesized novel compounds containing this structure and evaluated their antiplatelet aggregating properties. The study discovered specific compounds within this group demonstrating significant activity in this area, suggesting potential therapeutic applications in conditions where platelet aggregation is a concern (Youssef et al., 2011).
Antimicrobial Agents
Compounds derived from this compound have also been investigated for their antimicrobial properties. Jadhav et al. (2017) synthesized a series of novel compounds from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides and found moderate to good activities against various bacterial and fungal strains, indicating potential use in antimicrobial therapies (Jadhav et al., 2017).
Cardiotropic Activity
Research has also been conducted on the cardiotropic activity of compounds related to this compound. Mokrov et al. (2019) synthesized new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines and analyzed their effect on cardiac arrhythmia models. They identified compounds with statistically significant antiarrhythmic activity, indicating potential applications in cardiac therapeutic interventions (Mokrov et al., 2019).
Biological Activity Evaluation
A study by Chen et al. (2021) focused on synthesizing and evaluating the biological activity of a compound closely related to this compound. The study involved structural analysis and biological evaluation, including in vitro and in vivo testing, suggesting a broad spectrum of possible biological applications for these compounds (Chen et al., 2021).
Antibacterial Activities
Shroff et al. (2022) explored the antibacterial properties of 1,4-Disubstituted piperazines, which include structures similar to this compound. They investigated the effects of these compounds against resistant strains of bacteria, contributing to the growing body of research on new antibacterial agents in the fight against drug-resistant pathogens (Shroff et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Propriétés
IUPAC Name |
1-[(2-bromophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHSZKUVDNZYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354148 | |
| Record name | 1-(2-bromobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
298705-59-6 | |
| Record name | 1-(2-bromobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 298705-59-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



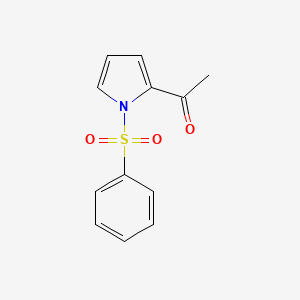
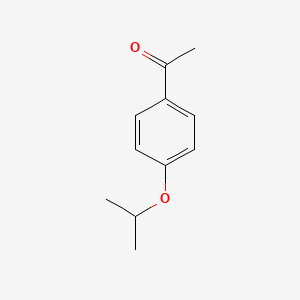
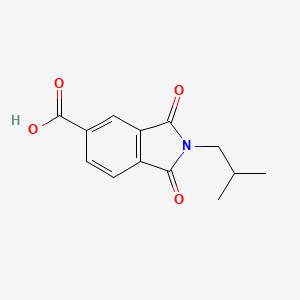

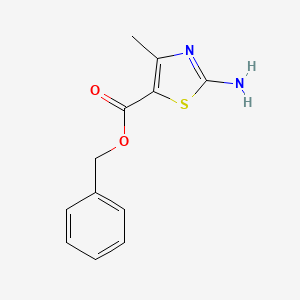
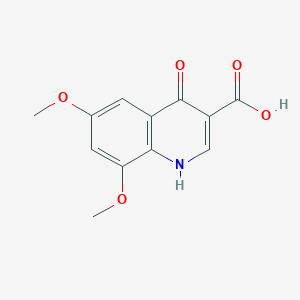
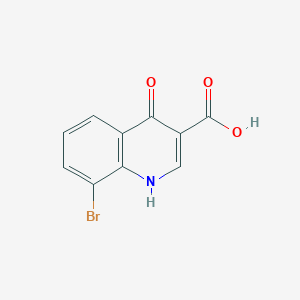
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)
![4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1269258.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1269259.png)
![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269260.png)
